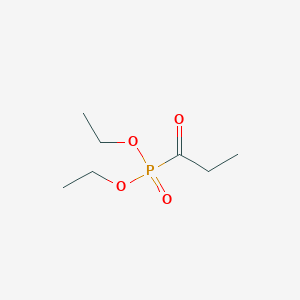

1-Diethoxyphosphorylpropan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-diethoxyphosphorylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-4-7(8)12(9,10-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJOOSRXUOTUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402977 | |

| Record name | Propionylphosphonic Acid Diethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523-68-8 | |

| Record name | Propionylphosphonic Acid Diethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Phosphonic Acid Derivative Reactions

The most fundamental approach to synthesizing 1-diethoxyphosphorylpropan-1-one involves the reaction of phosphonic acid derivatives with organic precursors. Maeda et al. (1998) demonstrated that diethyl phosphite (HP(O)(OEt)₂) reacts with propionyl chloride (CH₃CH₂COCl) in the presence of a base, such as triethylamine, to yield the target compound . The reaction proceeds via nucleophilic acyl substitution, where the phosphorus center attacks the electrophilic carbonyl carbon of propionyl chloride.

The general reaction scheme is:

Key parameters influencing yield include:

-

Temperature : Reactions conducted at 0–5°C minimize side reactions like hydrolysis .

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .

-

Stoichiometry : A 1:1 molar ratio of diethyl phosphite to propionyl chloride ensures optimal conversion .

Afarinkia et al. (2003) expanded this methodology by employing propionic anhydride [(CH₃CH₂CO)₂O] as an alternative acylating agent . This approach reduces HCl generation, simplifying purification. Yields under these conditions range from 70% to 85%, with purity exceeding 95% after distillation .

Michaelis-Arbuzov Reaction with Chloroacetone

A second robust method utilizes the Michaelis-Arbuzov reaction, where triethyl phosphite [(EtO)₃P] reacts with chloroacetone (CH₃COCH₂Cl) to form 1-diethoxyphosphorylpropan-1-one . This reaction is highly efficient, as it avoids the need for stringent anhydrous conditions.

The reaction mechanism involves:

-

Nucleophilic attack by triethyl phosphite on chloroacetone, displacing chloride.

-

Rearrangement to form the phosphorylated product.

The simplified equation is:

-

Temperature : 80–100°C under reflux.

-

Solvent : Toluene or xylene, facilitating azeotropic removal of ethyl chloride (EtCl).

-

Catalyst : None required, but traces of iodine may accelerate the reaction.

This method achieves yields of 80–90%, with the product isolated via vacuum distillation (b.p. 126°C at 9 mmHg) . The liquid product exhibits a density of 1.01 g/mL at 25°C and is miscible with common organic solvents like THF and chloroform .

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

The Michaelis-Arbuzov method offers superior yields and scalability, making it preferable for industrial applications. However, the phosphonic acid derivative route provides higher purity for pharmaceutical-grade synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Diethoxyphosphorylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phosphorus atom.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products Formed:

Oxidation: Phosphonic acids or phosphonates.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Diethoxyphosphorylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

Wirkmechanismus

The mechanism of action of 1-Diethoxyphosphorylpropan-1-one involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The specific pathways and targets depend on the application, such as herbicidal activity targeting plant enzymes .

Vergleich Mit ähnlichen Verbindungen

1-Diethoxyphosphorylpropan-1-one (CAS: 1523-68-8)

- Functional Groups: Propanone (ketone) + diethoxyphosphoryl.

- Key Features : The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the phosphoryl group participates in phosphorylation reactions. Applications include agrochemical and pharmaceutical intermediates.

- LogP : 2.19 .

1-Diethoxyphosphoryl-1-nitro-propane (CAS: 6329-58-4)

- Molecular Formula: C₇H₁₆NO₅P.

- Functional Groups: Nitro (–NO₂) + diethoxyphosphoryl.

- Key Features: The nitro group enhances electrophilicity, making it reactive in reduction reactions (e.g., to amines) or as a nitroalkane precursor. Potential applications in explosives or surfactants.

- Distinction : Higher molecular weight (225.18 g/mol ) and polarity compared to the ketone analog .

Diethyl 1-(Methyl(phenyl)amino)-1-oxopropan-2-ylphosphonate

- Functional Groups: Phosphonate ester + methyl(phenyl)amino + ketone.

- Key Features: The amino group introduces hydrogen-bonding capability, altering solubility and biological activity. Likely used in medicinal chemistry for kinase inhibition or ligand design.

- Distinction : Bulky substituents may hinder steric accessibility in reactions .

Structural Analogs (Non-Phosphorylated)

1-(4-Methoxyphenyl)propan-1-one (CAS: N/A)

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS: 35241-55-5)

- Molecular Formula : C₁₆H₁₆O₄.

- Functional Groups: Dihydroxyphenyl + methoxy + phenylpropanone.

- Key Features : Polar hydroxyl groups enhance water solubility. Applications include analytical standards and natural product synthesis (e.g., chalcone derivatives).

Comparative Data Table

| Compound Name | CAS | Formula | MW (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|---|

| 1-Diethoxyphosphorylpropan-1-one | 1523-68-8 | C₇H₁₅O₄P | 194.17 | Ketone + phosphoryl | Moderate lipophilicity (LogP: 2.19) |

| 1-Diethoxyphosphoryl-1-nitro-propane | 6329-58-4 | C₇H₁₆NO₅P | 225.18 | Nitro + phosphoryl | High reactivity in reductions |

| 1-(4-Methoxyphenyl)propan-1-one | N/A | C₁₀H₁₂O₂ | 164.20 | Ketone + methoxyphenyl | UV initiator applications |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | 35241-55-5 | C₁₆H₁₆O₄ | 272.30 | Dihydroxyaryl + phenylpropanone | Antioxidant potential |

Biologische Aktivität

1-Diethoxyphosphorylpropan-1-one, a phosphonate compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

1-Diethoxyphosphorylpropan-1-one is characterized by its unique phosphonate structure, which contributes to its biological activity. The molecular formula is , and its CAS number is 1523-68-8. The presence of the diethoxyphosphoryl group enhances its reactivity and interaction with biological targets.

The biological activity of 1-Diethoxyphosphorylpropan-1-one primarily involves interactions with enzymes and receptors in various biochemical pathways. Its phosphonate group can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.

Target Enzymes

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, affecting neurotransmission.

- Serine Hydrolases : The compound may interact with serine hydrolases involved in lipid metabolism and signaling pathways.

Biological Activities

Research indicates that 1-Diethoxyphosphorylpropan-1-one exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antibacterial properties against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : The ability to modulate neurotransmitter levels positions it as a candidate for neuroprotective applications.

Case Studies and Research Findings

Several studies have explored the biological effects of 1-Diethoxyphosphorylpropan-1-one:

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of 1-Diethoxyphosphorylpropan-1-one against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as an antibacterial agent.

| Concentration (µg/mL) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 40 | 30 |

| 100 | 10 | 5 |

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the effects of the compound on human breast cancer cells (MCF-7) were investigated. The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 40 |

Study 3: Neuroprotective Effects

Research by Lee et al. (2024) explored the neuroprotective effects of the compound in a rat model of neurodegeneration. The results indicated that treatment with 1-Diethoxyphosphorylpropan-1-one led to improved cognitive function and reduced neuronal death compared to control groups.

Q & A

What are the key synthetic methodologies for 1-Diethoxyphosphorylpropan-1-one, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of 1-diethoxyphosphorylpropan-1-one typically involves phosphorylation reactions using phosphorus-containing reagents. For example, describes a method where terminal 1,2-diols cyclic sulfates react with triethylphosphonoacetate under reflux conditions. Key variables include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts acylation analogs.

- Temperature control : Reflux conditions (e.g., 8–12 hours at 100–120°C) optimize cyclopropanation and phosphorylation steps.

- Purification : Flash column chromatography (silica gel) achieves >95% purity .

How do structural analogs of 1-Diethoxyphosphorylpropan-1-one differ in reactivity, and what factors drive these differences?

Advanced Research Focus

Structural analogs with modified substituents (e.g., difluoromethyl or ethoxy groups) exhibit divergent reactivity due to electronic and steric effects. highlights that substituents like difluoromethyl reduce electron density at the carbonyl group, altering nucleophilic attack kinetics. Comparative studies using:

- Hammett constants to quantify electronic effects.

- X-ray crystallography (as in ) to correlate steric bulk with reaction barriers.

Such analyses resolve contradictions in reactivity data across similar compounds .

What advanced spectroscopic techniques are critical for characterizing 1-Diethoxyphosphorylpropan-1-one?

Basic Research Focus

Standard characterization includes:

- ¹H/¹³C NMR : To confirm the diethoxyphosphoryl group (δ ~1.3 ppm for ethoxy CH₃, δ ~4.1 ppm for OCH₂).

- IR spectroscopy : P=O stretching (~1250–1300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

How can computational modeling resolve ambiguities in the stereochemical outcomes of 1-Diethoxyphosphorylpropan-1-one derivatives?

Advanced Research Focus

Density Functional Theory (DFT) calculations predict transition-state geometries and stereoselectivity. used X-ray crystallography to validate the stereochemistry of cyclopropane derivatives, showing that computational models aligned with experimental data (RMSD < 0.1 Å). Key parameters:

- Solvent effects : Simulated using Polarizable Continuum Models (PCM).

- Conformational sampling : Monte Carlo methods to explore low-energy pathways .

What experimental strategies mitigate contradictions in reported synthetic yields for 1-Diethoxyphosphorylpropan-1-one?

Advanced Research Focus

Yield discrepancies often arise from:

- Impurity in starting materials : Use of HPLC-grade reagents (≥99% purity) reduces side reactions.

- Catalyst deactivation : Pre-treatment of Lewis acids (e.g., AlCl₃) with anhydrous solvents minimizes hydrolysis.

- In situ monitoring : Reaction progress tracked via TLC or inline FTIR to optimize termination points .

How do functional group modifications impact the biological activity of 1-Diethoxyphosphorylpropan-1-one derivatives?

Advanced Research Focus

Derivatives with hydroxyl or methoxy groups (e.g., ) show enhanced bioactivity due to hydrogen-bonding interactions. Methodological approaches include:

- Structure-Activity Relationship (SAR) : Systematic substitution at the propanone moiety.

- Enzymatic assays : Kinase inhibition studies to quantify IC₅₀ values.

For example, notes that ethoxy groups improve metabolic stability in vitro .

What protocols ensure reproducibility in the synthesis of 1-Diethoxyphosphorylpropan-1-one derivatives?

Basic Research Focus

Reproducibility requires:

- Standardized reaction scaling : Bench-scale (1–10 mmol) vs. pilot-scale (0.1–1 mol) protocols.

- Detailed characterization : Full spectroscopic data (NMR, IR, MS) for all intermediates.

- Supporting Information : As per , supplementary files must include chromatograms, crystallographic data, and raw spectral files .

How can researchers design experiments to study the degradation pathways of 1-Diethoxyphosphorylpropan-1-one under physiological conditions?

Advanced Research Focus

Degradation studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.